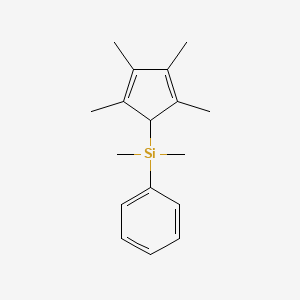
N-Carbamoyl-N~2~-pentylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Pentylglycyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1-(N-Pentylglycyl)urea, which includes a pentyl group attached to the nitrogen atom of the glycyl moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(N-Pentylglycyl)urea can be achieved through several synthetic routes. One common method involves the reaction of pentylamine with glycine to form N-pentylglycine, which is then reacted with an isocyanate to yield 1-(N-Pentylglycyl)urea. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for 1-(N-Pentylglycyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as indium triflate or lanthanum triflate, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-(N-Pentylglycyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as amines or thiols replace the pentyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield glycine and pentylamine
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted ureas, and hydrolyzed products.
Aplicaciones Científicas De Investigación
1-(N-Pentylglycyl)urea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(N-Pentylglycyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(N-Pentylglycyl)urea can be compared with other urea derivatives, such as N,N’-dimethylurea and N,N’-diethylurea. These compounds share similar structural features but differ in the nature of the substituents attached to the nitrogen atoms. The presence of the pentyl group in 1-(N-Pentylglycyl)urea imparts unique properties, such as increased hydrophobicity and altered reactivity, which can influence its applications and effectiveness in various fields .
Similar compounds include:
- N,N’-Dimethylurea
- N,N’-Diethylurea
- N-Phenylurea
- N-Benzylurea
These compounds are used in similar applications but may exhibit different chemical and physical properties due to variations in their substituents.
Propiedades
Número CAS |
138224-23-4 |
|---|---|
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(pentylamino)acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-10-6-7(12)11-8(9)13/h10H,2-6H2,1H3,(H3,9,11,12,13) |
Clave InChI |
ANOJZBJDKAWUFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


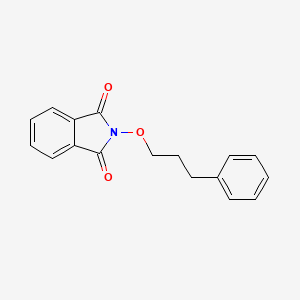
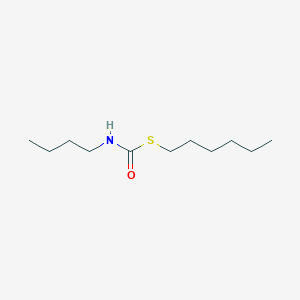
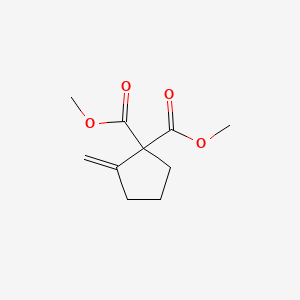
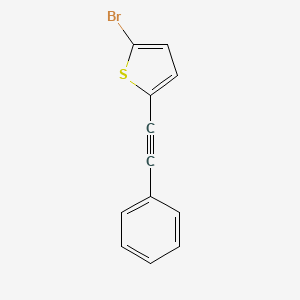
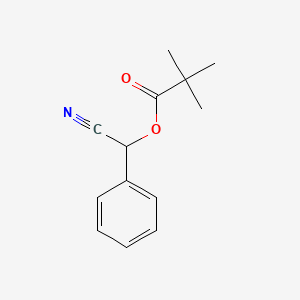
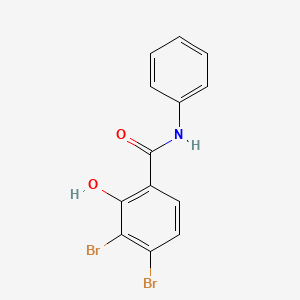
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
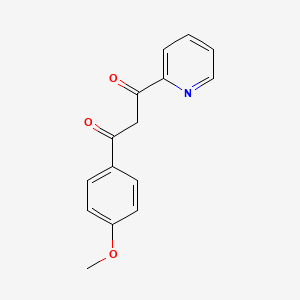

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
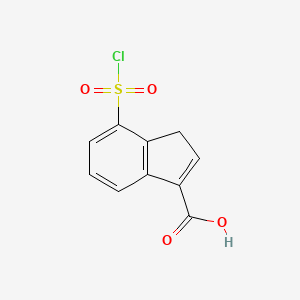
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
